4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

HPLC method validation pharmacopeial compliance resolution

4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (CAS 331943-04-5) is the 1,3-diaryl regioisomer of the selective COX‑2 inhibitor celecoxib, formally designated as Celecoxib EP Impurity B and USP Celecoxib Related Compound B. It belongs to the 1,5‑diarylpyrazole class of cyclooxygenase‑2 inhibitors and is primarily sourced as a pharmacopeial reference standard for impurity profiling, analytical method validation, and system suitability testing in pharmaceutical quality control.

Molecular Formula C17H14F3N3O2S
Molecular Weight 381.4 g/mol
CAS No. 331943-04-5
Cat. No. B124745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
CAS331943-04-5
Synonyms4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide;  USP Celecoxib Related Compound B; 
Molecular FormulaC17H14F3N3O2S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
InChIKeyLGIMTMFJBCXYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (CAS 331943-04-5): Procurement-Grade Identity and Regulatory Status


4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (CAS 331943-04-5) is the 1,3-diaryl regioisomer of the selective COX‑2 inhibitor celecoxib, formally designated as Celecoxib EP Impurity B and USP Celecoxib Related Compound B [1]. It belongs to the 1,5‑diarylpyrazole class of cyclooxygenase‑2 inhibitors and is primarily sourced as a pharmacopeial reference standard for impurity profiling, analytical method validation, and system suitability testing in pharmaceutical quality control .

Why Generic Substitution Fails for 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide in Analytical and Quality Contexts


Although this compound shares the same molecular formula (C₁₇H₁₄F₃N₃O₂S) and molecular weight (381.37 g mol⁻¹) as celecoxib, it is a distinct regioisomer with the 4-methylphenyl group at the pyrazole C‑3 position and the trifluoromethyl group at C‑5—the reverse of the active pharmaceutical ingredient . This positional isomerism confers critical differences in chromatographic retention, rendering the compound inseparable from celecoxib under standard European Pharmacopoeia HPLC conditions (resolution < 1.8, failing the system suitability criterion of NLT 1.8) [1]. Consequently, generic impurity standards or celecoxib itself cannot serve as a substitute for this specific regioisomer in analytical method development, validation, or regulatory compliance testing.

Quantitative Differentiation Evidence for 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide Versus Comparators


HPLC Resolution Failure Under EP Conditions: Impurity B vs. Celecoxib

The European Pharmacopoeia monograph HPLC method for celecoxib drug substance cannot adequately separate celecoxib from its EP Impurity B (i.e., the target compound), as the system suitability criterion for resolution is not achieved [1].

HPLC method validation pharmacopeial compliance resolution

Process Impurity Ratio: Regioisomer Content in Celecoxib Synthesis

During the synthesis of celecoxib, the condensation reaction yields the desired 1,5-diarylpyrazole together with the 1,3-diaryl regioisomer (the target compound). The regioisomer content varies significantly with synthetic conditions [1].

process chemistry impurity control regioisomer

Selective COX‑2 Inhibitory Activity of the Regioisomer

The target compound is reported as an isomeric impurity of celecoxib that retains selective inhibitory activity against human cyclooxygenase‑2 [1]. While the precise IC₅₀ value for this regioisomer against COX‑2 is not available in the current evidence set, celecoxib itself exhibits a COX‑2 IC₅₀ of 0.04–0.07 μM [2].

COX-2 inhibition regioisomer pharmacology impurity profiling

Resolution on Chiral Stationary Phase vs. Conventional C18 Columns

A study by Tome et al. found that conventional C18 and phenyl stationary phases could not resolve celecoxib from EP Impurity B. Improved selectivity was obtained only with an immobilized Chiralpak IA‑3 column operated in reversed-phase mode, which successfully separated all seven listed impurities including the target regioisomer [1].

chiral HPLC method development regioisomer separation

High-Value Application Scenarios for 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide Based on Quantitative Evidence


Pharmacopeial System Suitability and HPLC Method Validation

As Celecoxib EP Impurity B and USP Related Compound B, this compound is the definitive reference standard for demonstrating system suitability in HPLC methods per EP and proposed USP monographs. Its use is mandated because celecoxib and Impurity B co-elute under standard pharmacopeial conditions (Rs < 1.8), making the separation of this specific pair the critical system suitability criterion [1].

Process Impurity Monitoring in Celecoxib API Manufacturing

The target compound is the principal regioisomeric impurity formed during celecoxib synthesis, with a regulatory specification limit of ≤ 0.15% [1]. An optimized manufacturing process can suppress this impurity to ≤ 0.03%, but reliable quantification requires a well-characterized, high-purity reference standard of the regioisomer itself [2].

Chiral HPLC Method Development and Column Screening

Because conventional reversed-phase stationary phases (C18, phenyl) fail to resolve the target regioisomer from celecoxib, this compound pair serves as an ideal test system for evaluating novel stationary phases, including chiral columns and dynamically coated phases, during analytical method development [1].

COX‑2 Selectivity Reference for Structure–Activity Relationship (SAR) Studies

Although quantitative IC₅₀ data for this regioisomer are currently limited in the open literature, its reported selective COX‑2 inhibitory activity makes it a candidate comparator for SAR studies exploring the impact of aryl-group positional isomerism on COX‑2 potency and selectivity relative to celecoxib [1].

Quote Request

Request a Quote for 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.